molecular formula C11H10BrNO2 B2629445 5-bromo-7-ethyl-1H-indole-2-carboxylic Acid CAS No. 383132-33-0

5-bromo-7-ethyl-1H-indole-2-carboxylic Acid

Cat. No. B2629445
CAS RN: 383132-33-0
M. Wt: 268.11
InChI Key: FQEFSQKQROBLDB-UHFFFAOYSA-N
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Description

5-Bromoindole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in studies of biologically active molecules including the discovery of indole inhibitors of MMP-13 for treatment of arthritic diseases, synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors, and preparation of dual PPARγ/δ agonists .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties . The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .


Molecular Structure Analysis

The molecular structure of 5-Bromoindole-2-carboxylic acid is represented by the linear formula C9H6NO2Br. It has a molecular weight of 240.05 .


Chemical Reactions Analysis

5-Bromoindole-2-carboxylic acid is a reactant involved in the synthesis of various biologically active molecules. It has been used in the discovery of indole inhibitors of MMP-13 for treatment of arthritic diseases, synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors, and preparation of dual PPARγ/δ agonists .


Physical And Chemical Properties Analysis

5-Bromoindole-2-carboxylic acid is a solid substance with a storage temperature of -20°C .

Scientific Research Applications

Synthesis and Biological Activity

Microwave-Assisted Synthesis

5-Bromo-7-ethyl-1H-indole-2-carboxylic acid, as part of a broader group of indole derivatives, has been synthesized using microwave-assisted methods. Such derivatives have shown promising anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents (Sondhi, Jain, Rani, & Kumar, 2007).

Chemical Synthesis Techniques

Regioselective Synthesis

The strategic development towards the core moiety of naturally occurring compounds like Herdmanine D involves the regioselective synthesis of bromo and methoxy-substituted indole carboxylic acids. This includes derivatives such as 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, showcasing the chemical versatility and application of brominated indoles in synthesizing biologically active molecules (Sharma, Sharma, Kashyap, & Bhagat, 2020).

Optimization of Synthesis Parameters

Research on synthesizing specific bromo-methyl and hydroxy-substituted indole carboxylic acid esters emphasizes optimizing synthesis parameters to achieve high yields and purity. Such studies are critical for the efficient production of intermediates used in pharmaceutical synthesis (Huang Bi-rong, 2013).

Exploration of Brominated Indoles

Brominated Tryptophan Derivatives

Investigation into brominated tryptophan derivatives from marine sources has led to the discovery of new compounds with potential biological activities. This research demonstrates the natural occurrence and significance of brominated indole compounds, including their potential as lead compounds for drug development (Segraves & Crews, 2005).

Advanced Materials and Catalysis

Oxygen Reduction Catalysts

The development of advanced materials, such as carbon-supported polyindole carboxylic acids bonded with metal complexes, showcases the application of indole derivatives in catalysis and material science. Such compounds have been investigated for their role as non-precious oxygen reduction catalysts, highlighting the versatility of indole-based compounds beyond pharmaceutical applications (Yu, Lu, Yuan, Zhao, Wang, & Liu, 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, such as 5-bromo-7-ethyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities . Therefore, it can be inferred that 5-bromo-7-ethyl-1H-indole-2-carboxylic acid may also interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 5-bromo-7-ethyl-1H-indole-2-carboxylic acid may affect multiple biochemical pathways leading to these effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects of 5-bromo-7-ethyl-1H-indole-2-carboxylic acid at the molecular and cellular level could be diverse and significant.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-7-ethyl-1H-indole-2-carboxylic acid. For instance, it is recommended to avoid dust formation and breathing vapors, mist, or gas when handling this compound

Safety and Hazards

When handling 5-Bromoindole-2-carboxylic acid, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. After handling, hands should be washed thoroughly. Protective equipment such as gloves, eyeshields, and face protection should be worn. It is classified as a combustible solid .

Future Directions

Given its potential as a biochemical reagent and its involvement in the synthesis of biologically active molecules, future research could focus on further exploring its applications in life science research and drug development .

properties

IUPAC Name

5-bromo-7-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-6-3-8(12)4-7-5-9(11(14)15)13-10(6)7/h3-5,13H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEFSQKQROBLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-ethyl-1H-indole-2-carboxylic Acid

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